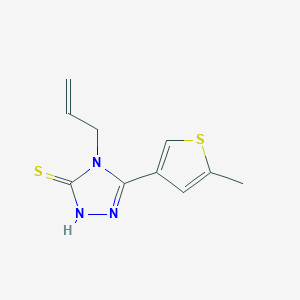

![molecular formula C17H14N2O B1274832 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL CAS No. 429651-60-5](/img/structure/B1274832.png)

2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

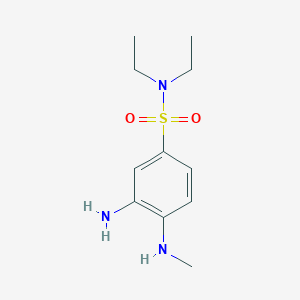

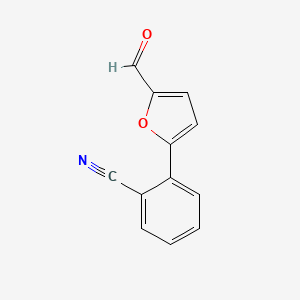

“2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” is a chemical compound with the molecular formula C17H14N2O and a molecular weight of 262.3 g/mol. It is a D−π–A type quinoline derivative .

Molecular Structure Analysis

The molecular structure of “2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” is characterized by a five-membered ring formed by the O–H···N hydrogen bond .

Chemical Reactions Analysis

The chemical reactions of “2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” have been studied, particularly its excited-state intramolecular proton transfer (ESIPT) behavior . Upon coordination with Zn2+, the hydroxyl proton in the compound is removed, resulting in the inhibition of ESIPT .

Applications De Recherche Scientifique

Subheading Luminescent Properties and Metallic Complexes

8-Hydroxyquinoline derivatives, including 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol, are synthesized and studied for their photoluminescence properties. Their metallic complexes are characterized using various spectroscopic methods. These compounds demonstrate red-shifted luminescence wavelengths and prolonged fluorescence lifetimes, indicating their potential in applications like organic light-emitting diodes (OLEDs) and other photoluminescent materials (Ouyang Xin-hua, Zeng He-ping, Xie Yan, 2007).

Structural and Luminescent Properties

Subheading Synthesis and Characterization of Quinoline Derivatives

Quinoline derivatives, including 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol, are synthesized and characterized, revealing their potential for manufacturing organic light-emitting materials. These compounds emit blue to green fluorescence under UV irradiation and display good thermal stability, making them suitable for various optical and electronic applications (Q. Li, Zhaozhe Xu, Mingxin Yu, Hong Fan, Bo-geng Li, 2011).

Molecular Recognition Applications

Subheading Chiral Solvating Agents for Isomer Discrimination

Optically pure derivatives of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol are utilized as chiral solvating agents for molecular recognition. These agents efficiently discriminate between isomers of various acids and peptides using NMR or fluorescence spectroscopy, highlighting their potential in analytical chemistry and biochemistry (Aditya N. Khanvilkar, A. Bedekar, 2018).

Bioimaging Applications

Subheading Dual-modal pH Probes for Bioimaging

Compounds based on 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol are developed as dual-modal probes for pH detection. These probes demonstrate significant fluorescence intensity changes and colorimetric responses across pH ranges, proving useful for in vivo imaging of live cells and offering a convenient method for pH testing in various scientific and medical settings (Qin Zhu, Z. Li, Lan Mu, Xi Zeng, C. Redshaw, G. Wei, 2018).

Orientations Futures

Propriétés

IUPAC Name |

2-[(E)-2-(2-aminophenyl)ethenyl]quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H,18H2/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUDUYWZJMYLBJ-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)

![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)

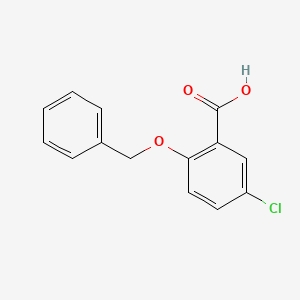

![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)